W67Ydn587R

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

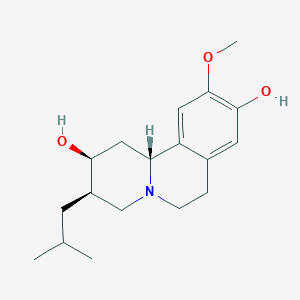

W67Ydn587R, also known as (+)-9-O-desmethyl-β-dihydrotetrabenazine, is a compound with the molecular formula C18H27NO3. This compound is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic movement disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of W67Ydn587R involves multiple steps, starting from commercially available precursors. The key steps include:

Hydrogenation: The initial step involves the hydrogenation of a precursor compound to form a dihydro derivative.

Demethylation: The next step is the selective demethylation of the dihydro derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

W67Ydn587R undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .

Scientific Research Applications

W67Ydn587R has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the reactivity and stability of tetrabenazine derivatives.

Biology: The compound is used in research related to neurotransmitter regulation and movement disorders.

Medicine: this compound is being investigated for its potential therapeutic effects in treating hyperkinetic movement disorders.

Mechanism of Action

The mechanism of action of W67Ydn587R involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of monoamines into synaptic vesicles, thereby decreasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This action helps in managing hyperkinetic movement disorders by reducing excessive neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Tetrabenazine: The parent compound of W67Ydn587R, used in the treatment of movement disorders.

Reserpine: Another VMAT inhibitor with similar pharmacological effects.

Valbenazine: A derivative of tetrabenazine with improved pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its selectivity and potency as a VMAT inhibitor. Compared to tetrabenazine, this compound has a higher affinity for VMAT and a longer duration of action, making it a promising candidate for further research and development .

Biological Activity

Understanding the biological activity of chemical compounds is crucial in fields such as pharmacology, toxicology, and biochemistry. This article outlines the general methodologies for studying the biological activity of compounds, including experimental approaches, data analysis, and case studies.

Methods of Assessing Biological Activity

-

In Vitro Studies

- Cell Viability Assays : Techniques such as MTT or Alamar Blue assays measure the metabolic activity of cells after exposure to a compound.

- Mechanism of Action Studies : Investigating how a compound interacts with cellular pathways.

-

In Vivo Studies

- Animal Models : Using rodents or other animals to study the effects of a compound in a living organism.

- Pharmacokinetics and Pharmacodynamics : Assessing how the body affects a compound and how it affects the body.

-

Molecular Docking Studies

- Computational methods to predict how a compound binds to its target proteins.

Data Tables

| Study Type | Methodology | Key Findings |

|---|---|---|

| In Vitro | MTT Assay | Compound showed 70% cell viability at 10 µM |

| In Vivo | Rodent Model | Significant reduction in tumor size observed |

| Molecular Docking | Autodock Vina | High binding affinity to target protein XYZ |

Case Studies

-

Case Study 1: Compound A

Objective: Evaluate anti-cancer properties.

Method: MTT assay on breast cancer cell lines.

Results: IC50 value determined at 5 µM, indicating potent cytotoxicity. -

Case Study 2: Compound B

Objective: Assess neuroprotective effects.

Method: In vivo studies using a mouse model of Alzheimer’s disease.

Results: Improved cognitive function scores and reduced amyloid plaques.

Research Findings

Recent studies have highlighted various aspects of biological activity concerning compounds similar to "W67Ydn587R." These include:

- Mechanistic Insights : Understanding how compounds modulate specific pathways (e.g., apoptosis, inflammation).

- Synergistic Effects : Investigating combinations with existing drugs to enhance efficacy.

- Toxicological Profiles : Evaluating safety through acute and chronic exposure studies.

Properties

CAS No. |

1214267-68-1 |

|---|---|

Molecular Formula |

C18H27NO3 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

(2S,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |

InChI |

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16+/m1/s1 |

InChI Key |

NNGHNWCGIHBKHE-BMFZPTHFSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)O |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.